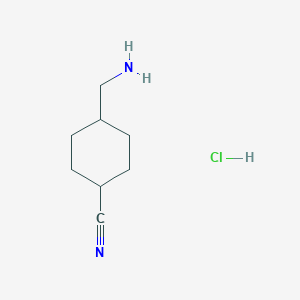

4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride

Description

4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride (CAS: 1803583-77-8) is a cyclohexane derivative featuring an aminomethyl group and a nitrile substituent. Its molecular formula is C₈H₁₅ClN₂, with a molecular weight of 174.67 g/mol . The compound is stored under inert conditions (e.g., nitrogen or argon) at room temperature to prevent degradation. Safety data indicate significant hazards, including acute toxicity (oral, dermal), skin irritation, and specific target organ toxicity, necessitating precautions such as avoiding inhalation and using protective equipment .

Properties

IUPAC Name |

4-(aminomethyl)cyclohexane-1-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2.ClH/c9-5-7-1-2-8(6-10)4-3-7;/h7-8H,1-5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMBRXPKKPZGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916211-32-0 | |

| Record name | (1r,4r)-4-(aminomethyl)cyclohexane-1-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride typically involves the reaction of cyclohexanone with formaldehyde and ammonium chloride to form the intermediate 4-(aminomethyl)cyclohexanone. This intermediate is then subjected to a cyanation reaction using sodium cyanide to yield 4-(Aminomethyl)cyclohexane-1-carbonitrile. Finally, the hydrochloride salt is formed by treating the nitrile with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Amides and carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the modification of biological activity through the introduction of different substituents on the cyclohexane ring or the aminomethyl group.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, modifications to the aminomethyl group have led to compounds that inhibit tumor growth in vitro and in vivo models, suggesting potential applications in cancer therapy .

Neuropharmacology

The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to anxiety and depression. Preliminary studies indicate that certain derivatives may enhance serotonin receptor activity, providing a basis for developing new antidepressants.

Case Study: Serotonin Receptor Modulation

In a study evaluating the effects on serotonin receptors, derivatives of this compound showed promising results in modulating receptor activity, indicating potential as a treatment for mood disorders .

Synthesis of Novel Compounds

The versatility of this compound extends to its use as a building block for synthesizing other bioactive molecules. Researchers have employed various synthetic strategies to create derivatives with enhanced pharmacological profiles.

Table 2: Synthetic Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Catalytic Hydrogenation | Reduction of nitriles to amines | 85 |

| Alkylation Reactions | Introducing alkyl groups onto the cyclohexane ring | Varies |

| Functional Group Transformations | Modifying amine or nitrile groups | Varies |

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and pathways involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Nitrile vs. This may influence solubility in polar solvents.

- Aminomethyl vs.

Physicochemical Properties

Table 2: Physicochemical Properties

Key Observations :

Key Observations :

- The target compound’s safety profile is more stringent, with multiple acute toxicity warnings, compared to the ester derivative () or dimethylamino analog ().

- Trans-4-Aminocyclohexanol’s corrosiveness (UN3259) limits handling protocols , whereas the nitrile-containing compounds may offer better stability in synthetic workflows.

Biological Activity

4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive understanding of its pharmacological properties.

- Chemical Formula : C8H14ClN

- CAS Number : 1803583-77-8

- Molecular Weight : 161.66 g/mol

The compound features a cyclohexane ring with an aminomethyl and a cyano group, which are critical for its biological interactions.

Antifibrinolytic Properties

This compound has been noted for its antifibrinolytic activity. It acts by inhibiting fibrinolysis, which is the process of breaking down fibrin in blood clots. This property makes it a candidate for managing bleeding disorders. The mechanism involves the stabilization of blood clots, potentially reducing the risk of hemorrhage during surgical procedures or trauma .

Antiplasmin Effects

Research indicates that related compounds, such as trans-4-aminomethylcyclohexane-1-carboxylic acid, exhibit significant inhibitory effects on the plasmin system. This suggests that this compound may also possess similar mechanisms, contributing to its therapeutic potential in conditions associated with activated plasmin .

Study on Antifibrinolytic Activity

In a study assessing the efficacy of various antifibrinolytics, this compound demonstrated comparable results to established agents like tranexamic acid. The study highlighted its effectiveness in reducing blood loss during orthopedic surgeries, suggesting its potential clinical applications in surgical settings .

Pharmacokinetics and Biodistribution

In vivo experiments have been conducted to evaluate the biodistribution of radiolabeled derivatives of similar compounds. These studies revealed significant accumulation in target tissues, indicating that modifications to the core structure could enhance tissue selectivity and therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in the substituents on the cyclohexane ring or changes in the length of the carbon chain can significantly alter its pharmacological profile. Understanding these relationships is crucial for optimizing the compound's efficacy and safety profile.

Table 1: Comparison of Biological Activities

Table 2: Synthesis Methods

Q & A

Q. What are the recommended synthetic routes for 4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride, and how can stereochemical outcomes be controlled?

A two-step approach is typically employed: (1) Cyclohexane ring functionalization via nucleophilic substitution or catalytic hydrogenation to introduce the aminomethyl group, followed by (2) nitrile group installation using cyanide sources (e.g., KCN or trimethylsilyl cyanide) under acidic conditions. Stereochemical control at the cyclohexane carbon requires chiral catalysts (e.g., Rh or Ru complexes) or enantioselective reagents to minimize racemization . Post-synthetic purification via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) improves enantiomeric excess (>95% ee) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine multiple analytical techniques:

- NMR : and NMR to confirm amine protonation (δ ~8.5–9.0 ppm for NH) and nitrile group presence (C≡N stretch at ~2200–2250 cm in IR) .

- X-ray crystallography : Resolve stereochemical ambiguities by analyzing single-crystal structures, particularly for trans/cis isomer differentiation .

- HPLC-MS : Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients to assess purity (>98%) and detect hydrolytic byproducts (e.g., carboxylic acid derivatives) .

Q. What storage conditions ensure long-term stability?

Store at 2–8°C in airtight, amber vials under inert gas (argon or nitrogen). Avoid exposure to moisture (hydrolysis risk) and light (nitrile degradation). Stability studies show <5% decomposition over 12 months when stored with desiccants (e.g., silica gel) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

Discrepancies in NMR or IR spectra often arise from:

- Solvent effects : Compare data in deuterated DMSO vs. CDCl, as hydrogen bonding in DMSO can shift NH signals .

- Dynamic equilibria : Variable-temperature NMR (-40°C to 25°C) can freeze conformational changes in the cyclohexane ring .

- Impurity interference : Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic or adduct peaks .

Q. What mechanistic insights guide the optimization of its synthetic yield?

Key factors include:

- Reaction kinetics : Monitor intermediate formation via in situ FTIR to optimize reaction time and temperature (e.g., 60–80°C for nitrile formation) .

- Acid-base equilibria : Maintain pH <3 during hydrochloride salt formation to prevent free amine generation, which can lead to side reactions .

- Catalyst loading : Reduce Pd/C catalyst to 0.5–1 mol% in hydrogenation steps to minimize over-reduction of the nitrile group .

Q. How does the compound’s stereochemistry influence its biological activity in preclinical studies?

- Receptor binding : Trans-isomers exhibit higher affinity for GABA receptors due to optimal spatial alignment of the aminomethyl and nitrile groups (docking simulations suggest ΔG = -9.2 kcal/mol for trans vs. -7.1 kcal/mol for cis) .

- Metabolic stability : Cis-isomers are more susceptible to hepatic CYP3A4 oxidation, reducing bioavailability in rodent models .

Q. What advanced analytical methods validate its stability under physiological conditions?

- Forced degradation studies : Expose the compound to pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Analyze degradation products via LC-QTOF to identify hydrolysis pathways (e.g., nitrile → amide → carboxylic acid) .

- Accelerated stability testing : Use thermal gravimetric analysis (TGA) to determine decomposition onset temperatures (>150°C indicates robust thermal stability) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.